5-Hydroxy-2-oxo-4,5-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a heterocyclic compound with a pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with nitriles in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.
Scientific Research Applications
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives such as:
- 2,5-DIHYDROXY-1H-PYRROLE-3-YL CYANIDE
- 4,5-DIPHENYL-2-OXO-1H-PYRROLE-3-YL CYANIDE
- 2,5-DIPHENYL-1H-PYRROLE-3-YL CYANIDE
Uniqueness
5-HYDROXY-2-OXO-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is unique due to the presence of both hydroxy and oxo groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H12N2O2 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
5-hydroxy-2-oxo-4,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-11-14-15(12-7-3-1-4-8-12)17(21,19-16(14)20)13-9-5-2-6-10-13/h1-10,21H,(H,19,20) |
InChI Key |
DNNPZVTYQAHMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2(C3=CC=CC=C3)O)C#N |
Origin of Product |
United States |
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